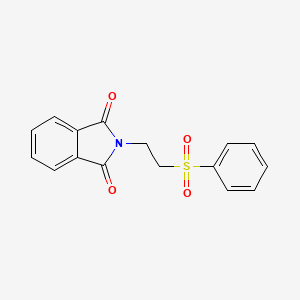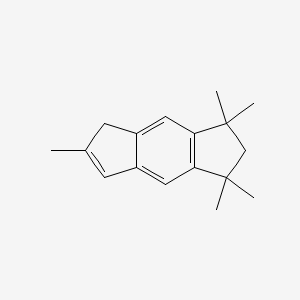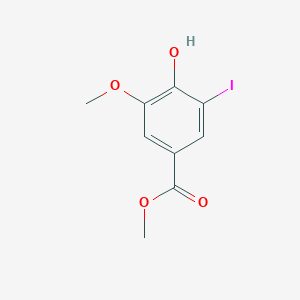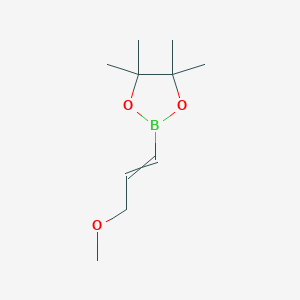![molecular formula C8H12N6S3 B8790786 5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)
5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) typically involves the reaction of ethane-1,2-dithiol with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A simpler analog that lacks the sulfanediyldiethane-2,1-diyl linkage.
1,2,4-Thiadiazole: Another related compound with a different arrangement of nitrogen and sulfur atoms.
1,3,4-Oxadiazole: Contains an oxygen atom in place of one of the sulfur atoms.
Uniqueness
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) is unique due to its dual thiadiazole rings linked by a sulfanediyldiethane-2,1-diyl bridge. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions .
Eigenschaften
Molekularformel |
C8H12N6S3 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H12N6S3/c9-7-13-11-5(16-7)1-3-15-4-2-6-12-14-8(10)17-6/h1-4H2,(H2,9,13)(H2,10,14) |
InChI-Schlüssel |
AOAQKDDVWLOZFV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCC1=NN=C(S1)N)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Chloro-2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B8790715.png)
![Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester](/img/structure/B8790716.png)







![Methyl 2-(7-chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)acetate](/img/structure/B8790765.png)
![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8790774.png)

![octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole](/img/structure/B8790805.png)
